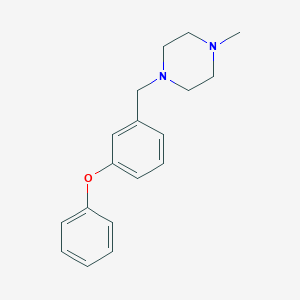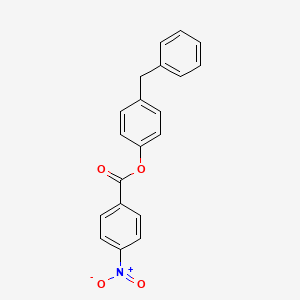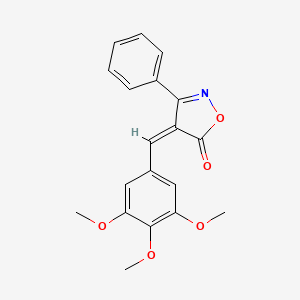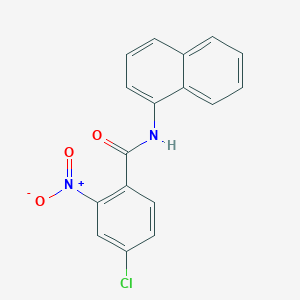![molecular formula C15H17NO2S B5811287 [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid](/img/structure/B5811287.png)
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, also known as MPQA, is a synthetic compound that has been the subject of scientific research for its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid is not fully understood, but it is thought to involve the modulation of various signaling pathways and cellular processes. This compound has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 and lipoxygenase, which are involved in the production of inflammatory mediators. This compound has also been shown to activate the Nrf2 pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, induction of apoptosis, neuroprotection, and reduction of inflammation and oxidative stress. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid in lab experiments is its synthetic nature, which allows for precise control over its chemical properties and purity. However, this compound can be difficult to synthesize and purify, which may limit its availability for research purposes. Additionally, this compound may have off-target effects or interact with other compounds in complex biological systems, which can complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on [(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid, including the development of more efficient synthesis methods, the identification of its molecular targets and signaling pathways, and the evaluation of its therapeutic potential in various disease models. Additionally, the use of this compound in combination with other compounds or therapies may enhance its efficacy and reduce potential side effects. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Synthesis Methods
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid can be synthesized through a multistep process that involves the reaction of 2-methyl-4-quinolinecarboxaldehyde with thiourea and propylamine. The resulting product is then treated with acetic anhydride to yield this compound. The purity and yield of this compound can be improved through various purification techniques, such as recrystallization and column chromatography.
Scientific Research Applications
[(2-methyl-3-propyl-4-quinolinyl)thio]acetic acid has been studied for its potential therapeutic applications in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as induce apoptosis in cancer cells. In neurodegenerative disease research, this compound has been shown to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. In inflammation research, this compound has been shown to reduce inflammation and oxidative stress in animal models of inflammatory diseases.
properties
IUPAC Name |
2-(2-methyl-3-propylquinolin-4-yl)sulfanylacetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2S/c1-3-6-11-10(2)16-13-8-5-4-7-12(13)15(11)19-9-14(17)18/h4-5,7-8H,3,6,9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YADYLEBQAYDAAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(C2=CC=CC=C2N=C1C)SCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(acetylamino)-N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5811226.png)
![1-[(4-fluorophenyl)sulfonyl]-3-[(methoxy-NNO-azoxy)acetyl]imidazolidine](/img/structure/B5811234.png)
![N-methyl-2-(2-naphthyloxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5811241.png)
![5-[(cyclohexylcarbonyl)amino]isophthalic acid](/img/structure/B5811244.png)
![N'-[3-methyl-2,6-dioxo-7-(2-phenylethyl)-2,3,6,7-tetrahydro-1H-purin-8-yl]acetohydrazide](/img/structure/B5811246.png)
![methyl 2-methyl-3-[(2-thienylcarbonyl)amino]benzoate](/img/structure/B5811247.png)


![2,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5811277.png)
![1-[2-(4-fluorophenyl)ethyl]-5-(2-furylmethylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5811282.png)


